3-(4-(2,5-difluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
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Overview
Description
Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . They are common structural units in pharmacological drugs and medicinal chemistry .
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .Molecular Structure Analysis
The structures of similar compounds were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .Chemical Reactions Analysis
A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Scientific Research Applications
Androgen Receptor Downregulation in Prostate Cancer Treatment
Researchers have explored derivatives related to the specified compound in the context of advanced prostate cancer treatment. Modifications of the molecular structure have led to the discovery of candidates like AZD3514, showing promise for downregulating the androgen receptor, a key factor in prostate cancer progression. This discovery highlights the compound's role in addressing physical property issues and improving clinical candidacy for treating castrate-resistant prostate cancer, demonstrating a significant stride in oncology research (Bradbury et al., 2013).
Antibacterial Applications
Another area of application involves the synthesis of pyridobenzothiazine acid derivatives, which have been evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative pathogens. The study's findings contribute to the development of novel antibacterial agents, showcasing the compound's potential in combating resistant bacterial infections (Cecchetti et al., 1987).
Synthesis and Structure Analysis
Research into the synthesis and structural analysis of related compounds has provided insights into their chemical properties and potential applications in medicinal chemistry. For instance, the synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one and its crystal structure analysis reveal important molecular interactions and conformational dynamics, contributing to the broader understanding of such compounds' chemical behavior (Aydın et al., 2012).
Antidiabetic Drug Development
The compound's framework has also been utilized in developing antidiabetic medications. Through a series of syntheses and evaluations, triazolo-pyridazine-6-yl-substituted piperazines have been identified as potential Dipeptidyl peptidase-4 (DPP-4) inhibitors. This research points towards new therapeutic avenues for diabetes treatment, emphasizing the role of structural analogs in discovering effective anti-diabetic drugs (Bindu et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Thiazoles, benzimidazoles, indoles, and other nitrogen-containing heterocycles are significant scaffolds in biological science and medicinal chemistry, and they have exciting implications in drug discovery and development .
properties
IUPAC Name |
3-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4/c19-15-4-5-16(20)14(10-15)12-23-6-8-24(9-7-23)18-11-13-2-1-3-17(13)21-22-18/h4-5,10-11H,1-3,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNPIMYBMUTUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2,5-difluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine |
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